Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

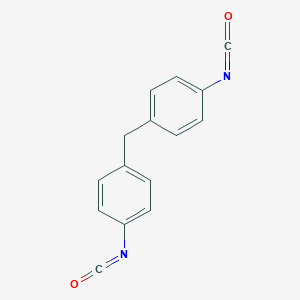

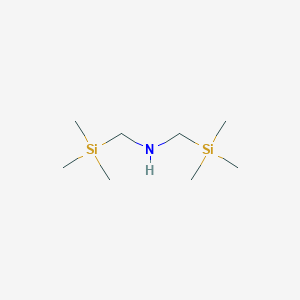

“Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-” is a chemical compound with the molecular formula C8H23NSi2 . It is related to the trimethylsilyl group, a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .

Synthesis Analysis

The synthesis of compounds related to “Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .Molecular Structure Analysis

The molecular structure of “Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-” is characterized by the presence of a methanamine core with trimethylsilyl groups attached . The molecular weight of this compound is 189.45 g/mol .Chemical Reactions Analysis

Trimethylsilyl groups, such as those found in “Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-”, can be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .Scientific Research Applications

Synthesis and Derivatives

Bis(trimethylsilyl)methylamine is synthesized by treatment of trimethylsilyl chloride with ammonia . Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)methylamine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium .

Use as Reagent

This compound is a reagent and a precursor to bases that are popular in organic synthesis and organometallic chemistry .

Chemical Vapor Deposition

Bis(trimethylsilyl)methylamine is increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings .

Non-nucleophilic Bases

Derivatives of bis(trimethylsilyl)methylamine, such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS), are used as non-nucleophilic bases in synthetic organic chemistry .

Asymmetric Synthesis

Bis(trimethylsilyl)methylamine is used in the asymmetric synthesis of β-Lactams via the Ketene-Imine reaction . Enolizable imines cannot usually be employed in such reactions because of their facile isomerization to enamines. However, use of N-bis(trimethylsilyl)methyl imines circumvents this problem .

Organometallic Chemistry

Bis(trimethylsilyl)methylamine is used as a precursor to bases in organometallic chemistry .

Mechanism of Action

Bis(trimethylsilylmethyl)amine, also known as Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- or 1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine, is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . This compound is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .

Target of Action

It acts as a reagent and a precursor to bases that are popular in these fields .

Mode of Action

Bis(trimethylsilylmethyl)amine interacts with its targets through silylation, a process where a silicon atom is introduced into a molecule . This compound can replace hydrogen atoms in other molecules with trimethylsilyl groups .

Biochemical Pathways

It’s known that alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium . These derivatives are used as non-nucleophilic bases in synthetic organic chemistry .

Pharmacokinetics

It’s known that this compound is a colorless liquid with a density of 077 g cm−3 . It has a melting point of −78 °C and a boiling point of 126 °C . It undergoes slow hydrolysis in water .

Result of Action

The molecular and cellular effects of Bis(trimethylsilylmethyl)amine’s action depend on the specific context of its use. In organic synthesis and organometallic chemistry, it can facilitate the introduction of silicon atoms into molecules . It’s also increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(trimethylsilylmethyl)amine. For instance, it’s recommended to keep the compound away from heat, open flames, and sparks . The container should be kept tightly closed, and only non-sparking tools should be used . It’s also advised to take precautionary measures against static discharge .

properties

IUPAC Name |

1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJILDWKZIVTPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNC[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170549 |

Source

|

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

CAS RN |

17882-91-6 |

Source

|

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

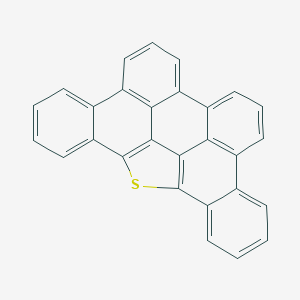

A: Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- serves as a crucial starting material for generating nonstabilized azomethine ylides (AMY). [] The compound undergoes sequential double desilylation in the presence of a silver(I) fluoride catalyst, ultimately producing the reactive AMY. This AMY then participates in intramolecular 1,3-dipolar cycloaddition reactions, leading to the formation of the complex pentacyclic structures found in alkaloids like (±)-pancracine, (±)-brunsvigine, (±)-maritidine, and (±)-crinine. This method allows for the stereospecific construction of the 5,11-methanomorphanthridine and 5,10b-phenanthridine frameworks characteristic of these alkaloids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)